5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
The compound 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic quinoline derivative characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the quinolin-8-one core. Key structural features include:
- A benzyl group at position 3.
- A 4-ethylbenzoyl substituent at position 6.
Its synthesis typically involves multi-step routes, including iodination and condensation reactions, as outlined in related synthetic protocols .
Properties
IUPAC Name |
5-benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-8-10-19(11-9-17)25(28)21-15-27(14-18-6-4-3-5-7-18)22-13-24-23(30-16-31-24)12-20(22)26(21)29/h3-13,15H,2,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHTNXBGCDRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Friedel-Crafts acylation reaction to introduce the benzoyl group onto the quinoline core. This is followed by a series of condensation and cyclization reactions to form the dioxolo ring and introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethylbenzoyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The quinoline core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its antitumor and antimicrobial activities. Research indicates that derivatives of quinoline compounds often exhibit significant biological activities, including anticancer properties.
Antitumor Activity
- Mechanism of Action : Studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study : A patent (CN107427516B) discusses the use of similar quinoline derivatives for cancer treatment, highlighting their effectiveness against specific tumor types through targeted therapy methods .
Antimicrobial Properties
- Broad Spectrum Activity : The compound has shown promise against a range of bacterial and fungal strains.
- Case Study : In a study published in RSC Advances, new quinoline derivatives were screened for antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated significant inhibitory effects, suggesting potential for development into new antimicrobial agents .
Synthesis and Characterization
The synthesis of 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves several steps:
- Starting Materials : The synthesis typically begins with readily available quinoline derivatives.
- Reagents Used : Common reagents include acyl chlorides and bases like triethylamine to facilitate the acylation process.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituents : Variations in the benzyl and ethyl groups can significantly affect biological activity.
- Analysis Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Potential Applications
- Cancer Therapy : Given its antitumor activity, this compound could be further explored as a lead candidate for developing new anticancer drugs.
- Antimicrobial Treatments : Its broad-spectrum antimicrobial properties make it a candidate for treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolo ring and quinoline core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s biological and physicochemical properties are influenced by substituents at positions 5 and 7. Below is a comparative analysis with closely related analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula; †Predicted based on analogs.
Key Observations:
Lipophilicity (logP):
- The target compound’s logP (~4.8) is comparable to fluorinated analogs (e.g., C567-0317, logP 4.86) but lower than bulkier derivatives like BB68133 (logP ~5.0). Ethyl and benzyl groups balance lipophilicity and solubility .
The target’s 4-ethylbenzoyl group is electron-donating, which may reduce reactivity compared to fluorobenzoyl analogs.
Steric Considerations:
- Bulkier substituents (e.g., 3,4-dimethylbenzoyl in BB68133) increase molecular volume, possibly affecting binding to enzyme active sites .
Table 2: Cytotoxic Activity of Selected Analogs
Key Findings:
- Electron-Withdrawing Groups: Fluorine or bromo substituents (e.g., in 4a and BB72473 ) correlate with higher cytotoxicity, likely due to improved target binding or metabolic stability.
- Ethyl vs. Methyl Groups: The target’s 4-ethylbenzoyl group may improve membrane permeability over methyl analogs (e.g., C567-0317) but could reduce potency compared to fluorinated derivatives.
Biological Activity
5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoline core substituted with a benzyl group and an ethylbenzoyl moiety. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in tumor cells through the activation of caspase pathways. For example, benzimidazole derivatives have been shown to selectively target hypoxic tumor environments and induce cell death via apoptosis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this class of compounds can inhibit tumor growth in vitro and in vivo. The following table summarizes key findings from recent studies:
Case Studies
- Study on Quinoline Derivatives : A study published in PubMed evaluated the biological activity of various quinoline derivatives and their ability to induce apoptosis in cancer cells. The results indicated that compounds with similar structures to this compound effectively inhibited cell proliferation in A549 lung adenocarcinoma cells .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the cytotoxic effects of these compounds. It was found that they can disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptotic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
